N6-Etheno 2'-deoxyadenosine
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Overview
Description
N6-Etheno 2’-deoxyadenosine is a modified nucleoside that results from the reaction of 2’-deoxyadenosine with reactive oxygen species or reactive nitrogen species. This compound is often used as a biomarker to evaluate chronic inflammation and lipid peroxidation in animal or human tissues . It is a significant product of DNA oxidation and is commonly studied in the context of DNA damage and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: N6-Etheno 2’-deoxyadenosine can be synthesized through the reaction of 2’-deoxyadenosine with chloroacetaldehyde under acidic conditions. The reaction typically involves heating the mixture to promote the formation of the etheno adduct. The product is then purified using chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for N6-Etheno 2’-deoxyadenosine are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction and purification processes to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions: N6-Etheno 2’-deoxyadenosine primarily undergoes oxidation reactions due to its formation from reactive oxygen species. It can also participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species such as hydrogen peroxide or superoxide radicals.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products: The major products of these reactions include various oxidized and substituted derivatives of N6-Etheno 2’-deoxyadenosine, which are often studied for their biological implications .
Scientific Research Applications
N6-Etheno 2’-deoxyadenosine has several important applications in scientific research:
Chemistry: Used as a model compound to study DNA oxidation and repair mechanisms.
Biology: Serves as a biomarker for oxidative stress and inflammation in biological tissues.
Medicine: Investigated for its role in the development of certain diseases, including cancer, due to its presence in damaged DNA.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA damage
Mechanism of Action
N6-Etheno 2’-deoxyadenosine exerts its effects primarily through its incorporation into DNA, where it can cause miscoding during DNA replication. This miscoding can lead to mutations and genomic instability. The compound interacts with DNA polymerases and other DNA repair enzymes, influencing the repair pathways and potentially leading to mutagenesis .
Comparison with Similar Compounds
- 1,N6-Etheno-2’-deoxyadenosine
- 3,N4-Etheno-2’-deoxycytidine
- 1,N2-Etheno-2’-deoxyguanosine
Comparison: N6-Etheno 2’-deoxyadenosine is unique in its specific formation from 2’-deoxyadenosine and its distinct role as a biomarker for oxidative stress. While similar compounds like 3,N4-Etheno-2’-deoxycytidine and 1,N2-Etheno-2’-deoxyguanosine also result from DNA oxidation, they differ in their base structures and specific biological implications .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIMTUYVDUWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867648 |
Source
|
Record name | 3-(2-Deoxypentofuranosyl)-3H-imidazo[2,1-i]purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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